molecular formula C8H8N2O2 B11917888 2-Methylimidazo[1,2-a]pyridine-3,8-diol

2-Methylimidazo[1,2-a]pyridine-3,8-diol

Cat. No.: B11917888
M. Wt: 164.16 g/mol
InChI Key: PVFHNJDDKLUENX-UHFFFAOYSA-N
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Description

2-Methylimidazo[1,2-a]pyridine-3,8-diol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry. The structure of this compound consists of a fused bicyclic system with nitrogen atoms at positions 1 and 2, and hydroxyl groups at positions 3 and 8.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylimidazo[1,2-a]pyridine-3,8-diol typically involves the reaction of 2-aminopyridine with various aldehydes or ketones under acidic or basic conditions. One common method involves the condensation of 2-aminopyridine with formaldehyde, followed by cyclization to form the imidazo[1,2-a]pyridine ring . The reaction conditions often include heating the mixture to reflux and using a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically use automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Methylimidazo[1,2-a]pyridine-3,8-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include halogenated derivatives, oxidized quinones, and reduced forms of the original compound .

Scientific Research Applications

2-Methylimidazo[1,2-a]pyridine-3,8-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylimidazo[1,2-a]pyridine-3,8-diol involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylimidazo[1,2-a]pyridine-3,8-diol is unique due to the presence of hydroxyl groups at positions 3 and 8, which can significantly influence its chemical reactivity and biological activity. These hydroxyl groups can participate in hydrogen bonding and other interactions, making the compound more versatile in various applications .

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

2-methylimidazo[1,2-a]pyridine-3,8-diol

InChI

InChI=1S/C8H8N2O2/c1-5-8(12)10-4-2-3-6(11)7(10)9-5/h2-4,11-12H,1H3

InChI Key

PVFHNJDDKLUENX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=C(C2=N1)O)O

Origin of Product

United States

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